molecular formula C16H22N2O5 B8599028 3-Benzyloxycarbonylamino-succinamic acid tert-butyl ester

3-Benzyloxycarbonylamino-succinamic acid tert-butyl ester

Cat. No. B8599028
M. Wt: 322.36 g/mol
InChI Key: XOODKAAXKXHLBN-UHFFFAOYSA-N
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Patent
US06875765B2

Procedure details

To a solution of (S)-2-benzyloxycarbonylamino-succinic acid-4-tert-butyl ester (20.0 g, 61.9 mmol) in CH2Cl2 (100 mL) at −10° C. in a salt/ice/water bath was added N-methylmorpholine (8.20 mL, 74.20 mmol). This was followed by dropwise addition of isobutyl chlorofomate (9.63 mL, 74.20 mmol), over 20 min. After 30 min of stirring at −10° C., ammonium hydroxide solution (28% w/w ammonia, 100 mL) was added portionwise over 5 min. The reaction mixture was stirred for another 8 h then followed by removal of the CH2Cl2 in vacuo. The remaining solution was extracted with EtOAc. The combined extracts were washed with 100 mL of each of the following: 5% citric acid, saturated NaHCO3, and brine. Drying and removal of solvents under vacuum gave crude oil which crystallized from Et2O/hexanes mixture. 3-benzyloxycarbonylamino-succinamic acid tert-butyl ester was obtained in 95% yield (19.0 g). MS (APCI) m/z 323.2 (M+1).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:23])[CH2:7][C@H:8]([NH:12][C:13]([O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:14])[C:9](O)=[O:10])([CH3:4])([CH3:3])[CH3:2].C[N:25]1CCOCC1.[OH-].[NH4+]>C(Cl)Cl>[C:1]([O:5][C:6](=[O:23])[CH2:7][CH:8]([NH:12][C:13]([O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:14])[C:9]([NH2:25])=[O:10])([CH3:4])([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(C)(C)OC(C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)=O
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
8.2 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After 30 min of stirring at −10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This was followed by dropwise addition of isobutyl chlorofomate (9.63 mL, 74.20 mmol), over 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for another 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
then followed by removal of the CH2Cl2 in vacuo
EXTRACTION
Type
EXTRACTION
Details
The remaining solution was extracted with EtOAc
WASH
Type
WASH
Details
The combined extracts were washed with 100 mL of each of the following: 5% citric acid, saturated NaHCO3, and brine
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
removal of solvents under vacuum
CUSTOM
Type
CUSTOM
Details
gave crude oil which
CUSTOM
Type
CUSTOM
Details
crystallized from Et2O/hexanes mixture

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(CC(C(=O)N)NC(=O)OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.